Neuromedin U-25 (human)

cardiovascular pharmacology vasoconstriction assay human vascular tissue

Neuromedin U-25 (human), CAS 312306-89-1, is a 25-amino acid endogenous neuropeptide (H-FRVDEEFQSPFASQSRGYFLFRPRN-NH₂, MW 3080.37 Da) cleaved from the 174-amino acid NMU propeptide precursor. It serves as the sole mature active form of neuromedin U in humans.

Molecular Formula C141H203N41O38
Molecular Weight 3080.424
CAS No. 312306-89-1
Cat. No. B593306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuromedin U-25 (human)
CAS312306-89-1
SynonymsNMU-25
Molecular FormulaC141H203N41O38
Molecular Weight3080.424
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)N
InChIInChI=1S/C141H203N41O38/c1-74(2)61-94(125(208)173-98(65-80-33-17-9-18-34-80)128(211)169-92(40-24-58-158-141(153)154)136(219)181-59-25-41-104(181)133(216)168-86(38-22-56-156-139(149)150)118(201)170-93(114(146)197)68-108(145)189)171-129(212)99(66-81-35-19-10-20-36-81)174-126(209)95(67-82-43-45-83(186)46-44-82)161-109(190)70-159-117(200)85(37-21-55-155-138(147)148)163-132(215)102(72-184)178-121(204)88(47-51-106(143)187)167-131(214)101(71-183)177-115(198)76(5)160-124(207)96(63-78-29-13-7-14-30-78)175-134(217)105-42-26-60-182(105)137(220)103(73-185)179-122(205)89(48-52-107(144)188)165-127(210)97(64-79-31-15-8-16-32-79)172-120(203)91(50-54-111(193)194)164-119(202)90(49-53-110(191)192)166-130(213)100(69-112(195)196)176-135(218)113(75(3)4)180-123(206)87(39-23-57-157-140(151)152)162-116(199)84(142)62-77-27-11-6-12-28-77/h6-20,27-36,43-46,74-76,84-105,113,183-186H,21-26,37-42,47-73,142H2,1-5H3,(H2,143,187)(H2,144,188)(H2,145,189)(H2,146,197)(H,159,200)(H,160,207)(H,161,190)(H,162,199)(H,163,215)(H,164,202)(H,165,210)(H,166,213)(H,167,214)(H,168,216)(H,169,211)(H,170,201)(H,171,212)(H,172,203)(H,173,208)(H,174,209)(H,175,217)(H,176,218)(H,177,198)(H,178,204)(H,179,205)(H,180,206)(H,191,192)(H,193,194)(H,195,196)(H4,147,148,155)(H4,149,150,156)(H4,151,152,157)(H4,153,154,158)/t76-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-/m0/s1
InChIKeyVXJPSOQJNUZHDN-YJFQKBDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuromedin U-25 (human) CAS 312306-89-1 – Endogenous GPCR Dual Agonist for Metabolic and Cardiovascular Research Procurement


Neuromedin U-25 (human), CAS 312306-89-1, is a 25-amino acid endogenous neuropeptide (H-FRVDEEFQSPFASQSRGYFLFRPRN-NH₂, MW 3080.37 Da) cleaved from the 174-amino acid NMU propeptide precursor. It serves as the sole mature active form of neuromedin U in humans [1]. NMU-25 functions as a full agonist at both human neuromedin U receptors, NMUR1 and NMUR2, which are Gαq/11-coupled GPCRs with distinct tissue distributions—NMUR1 predominantly in the periphery (gastrointestinal tract, cardiovascular system, immune cells) and NMUR2 primarily in the central nervous system [2]. The peptide regulates feeding behavior, energy homeostasis, smooth muscle contraction, vasoconstriction, nociception, bone remodeling, and type 2 inflammatory responses through these two receptor subtypes [3].

Why Neuromedin U-25 (human) Cannot Be Substituted by NMU-8, NMS, or Non-Human NMU Orthologs in Mechanistic Studies


Although multiple endogenous peptides activate NMU receptors, they are not functionally interchangeable. Neuromedin U-8 (NMU-8), the C-terminal octapeptide, binds NMUR1 with higher affinity than NMU-25 (IC50 0.78 vs. 2.7 nM) yet displays markedly weaker functional potency at both receptor subtypes (EC50 30.8–38.9 nM vs. EC50 ~0.4–4 nM for NMU-25) [1]. Neuromedin S (NMS), a 33-amino acid paralog, is NMUR2-selective and produces significantly reduced maximum vasoconstriction compared to NMU-25 in human vascular tissue [2]. Non-human orthologs (rat NMU-23, porcine NMU-25) exhibit species-dependent differences in receptor activation, tissue distribution of the processed peptide, and HPLC hydrophobicity profiles [3]. The Arg165Trp human variant of NMU-25 is functionally inactive, demonstrating that even single-residue alterations abolish biological activity [2]. These biochemical and pharmacological differences mean that substituting NMU-25 with any analog or ortholog introduces confounding variables that compromise data interpretability in experiments targeting human NMU receptor biology.

Quantitative Differentiation of Neuromedin U-25 (human) vs. Closest Analogs: Binding, Functional Potency, and Tissue Efficacy Compared


Vasoconstriction Efficacy of NMU-25 vs. Neuromedin S (NMS) in Human Saphenous Vein

In a direct head-to-head comparison using isolated rings of human saphenous vein, NMU-25 produced potent vasoconstriction with an EC50 of 38.4 ± 2.6 nM (pD₂ = 8.2 ± 0.1; n = 65), while NMS elicited a significantly reduced maximum response. In human coronary artery, NMU-25 achieved an EC50 of 32.1 ± 10.8 nM (pD₂ = 8.6 ± 0.1; n = 8) [1][2]. This demonstrates that despite both peptides activating NMU receptors, NMU-25 is the functionally superior vasoconstrictor in human vasculature, and NMS cannot serve as a potency-matched substitute in cardiovascular studies.

cardiovascular pharmacology vasoconstriction assay human vascular tissue

Comparative Receptor Binding Affinity and Functional Potency: NMU-25 vs. NMU-8 at Human NMUR1 and NMUR2

Cross-study comparison reveals a critical binding–function disconnect: NMU-8 binds hNMUR1 with higher affinity (IC50 = 0.78 nM) and hNMUR2 with comparable affinity (IC50 = 1.7 nM) relative to NMU-25 (IC50 = 2.7 nM at NMUR1, 1.8 nM at NMUR2) [1]. However, NMU-8 is functionally ~10- to 100-fold weaker, with EC50 values of 38.9 nM (hNMUR1) and 30.8 nM (hNMUR2) in calcium mobilization assays, compared to NMU-25 which exhibits pEC50 values of 8.4–9.4 (EC50 ~0.4–4.0 nM) at both receptors [1][2]. This indicates that the N-terminal extension of NMU-25 contributes critically to receptor activation efficacy beyond mere binding occupancy.

GPCR pharmacology receptor binding calcium mobilization assay

Functional Inactivity of the Arg165Trp NMU-25 Variant: Essential Residue Validation

In the same human vascular tissue assay in which NMU-25 produced potent vasoconstriction (EC50 = 38.4 nM in saphenous vein), the Arg165Trp variant of NMU-25 was completely without effect (zero contractile response at all concentrations tested) [1]. This single amino acid substitution (Arg to Trp at position 165 of the propeptide, corresponding to the C-terminal region of NMU-25) is associated with childhood-onset obesity in human genetics studies [2]. The variant serves as a natural loss-of-function control, confirming that the native NMU-25 sequence—specifically the integrity of Arg165—is mandatory for NMU receptor-mediated biological activity.

obesity genetics peptide structure-activity relationship variant characterization

Tissue-Level Binding Affinity of NMU-25 in Human Left Ventricle and Coronary Artery

Radioligand binding studies using [¹²⁵I]-NMU-25 on human cardiovascular tissue sections demonstrated specific, saturable, high-affinity binding with KD values of 0.26 ± 0.06 nM in human left ventricle and 0.11 nM in coronary artery [1]. These sub-nanomolar KD values confirm that NMU-25 engages its cognate receptors in native human tissue with exceptional affinity, consistent with NMUR1 being the predominant receptor subtype expressed in these tissues as verified by quantitative RT-PCR [1]. While comparable direct KD measurements for NMU-8 or NMS in identical human tissue preparations are not available, the KD values establish a quantitative benchmark for human tissue-level receptor pharmacology that synthetic analogs must meet or exceed.

cardiovascular research radioligand binding human tissue pharmacology

NMU-25 Potency in Human Type 2 Lymphocyte Cytokine Induction: IL-5 and IL-13 EC50 Quantification

In primary human Th2, Tc2, and ILC2 cell cultures, hNMU-25 induced dose-dependent upregulation of type 2 cytokines. The EC50 for IL5 and IL13 mRNA upregulation in Th2 cells was 3.5 nM and 4.5 nM, respectively, while IL-5 and IL-13 protein secretion in Th2 cells showed EC50 values of 4.57 nM and 44.5 nM [1]. Importantly, hNMU-25 additively enhanced IL-5 and IL-13 production when combined with alarmins (IL-25, IL-33, TSLP) or PGD₂, indicating that NMU-25 amplifies rather than merely mimics endogenous type 2 inflammatory signals [1]. Equivalent concentration-response data for NMU-8 or NMS in the same human type 2 lymphocyte experimental system have not been reported, positioning NMU-25 as the characterized reference ligand for neuro-immune cross-talk studies.

immunology type 2 inflammation cytokine assay

Optimal Research and Procurement Application Scenarios for Neuromedin U-25 (human) Based on Evidence-Based Differentiation


Human Cardiovascular Pharmacology: Vasoconstriction and Receptor Occupancy Studies

For ex vivo human vascular reactivity studies—including coronary artery and saphenous vein organ bath assays—NMU-25 (human) is the only endogenous NMU receptor ligand demonstrated to produce full-efficacy, concentration-dependent vasoconstriction (EC50 = 32–38 nM) with receptor binding confirmed at sub-nanomolar KD in native human cardiovascular tissue [1]. NMS is unsuitable as a substitute due to its significantly reduced maximum response in venous tissue, and the Arg165Trp variant is entirely inactive [1]. Radioligand binding protocols using [¹²⁵I]-NMU-25 should reference the established KD values of 0.26 nM (left ventricle) and 0.11 nM (coronary artery) for assay validation [1].

Type 2 Inflammation and Neuro-Immune Cross-Talk Research

NMU-25 (human) is the reference ligand for studying NMUR1-mediated type 2 immune activation. Its EC50 values for IL-5 (3.5–4.57 nM mRNA/protein in Th2) and IL-13 (4.5–44.5 nM) are experimentally defined in human Th2, Tc2, and ILC2 cells [2]. The demonstrated additive enhancement of cytokine production by NMU-25 in combination with alarmins (IL-25, IL-33, TSLP) and PGD₂ supports its use in synergistic stimulation protocols modeling allergic airway inflammation [2]. No other endogenous NMU receptor ligand has been characterized in this system, making NMU-25 the obligatory choice for human neuro-immune studies.

Metabolic Research: Feeding Behavior, Insulin Secretion, and Obesity Models

NMU-25 suppresses glucose-stimulated insulin secretion in human pancreatic islets, an effect lost with the obesity-associated Arg165Trp variant [3]. For metabolic studies requiring the native human NMU sequence, NMU-25 is the sole mature NMU gene product in humans, in contrast to rats (NMU-23) and pigs (NMU-8 and NMU-25) [1]. Researchers conducting intracerebroventricular (i.c.v.) administration studies for food intake suppression should use human NMU-25 to ensure translational relevance to human NMU receptor pharmacology.

NMU Receptor Pharmacological Tool: Dual NMUR1/NMUR2 Agonist Reference Standard

For screening and characterization of novel NMU receptor agonists, antagonists, or allosteric modulators, NMU-25 (human) serves as the endogenous full-agonist reference standard. Its binding IC50 (NMUR1 = 2.7 nM, NMUR2 = 1.8 nM) and functional pEC50 values (8.4–9.4 at both subtypes) provide the benchmark against which synthetic analogs must be assessed [4][5]. The observation that NMU-8 exhibits higher binding affinity but ~10- to 100-fold lower functional potency underscores the necessity of using NMU-25, not NMU-8, as the reference agonist in functional screening assays to avoid underestimating compound efficacy [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neuromedin U-25 (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.